trans-Cyclobutane-1,2-dicarboxylic acid

Catalog No.
S1503249
CAS No.
1124-13-6
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Cyclobutane-1,2-dicarboxylic acid

CAS Number

1124-13-6

Product Name

trans-Cyclobutane-1,2-dicarboxylic acid

IUPAC Name

(1R,2R)-cyclobutane-1,2-dicarboxylic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1

InChI Key

SUSAGCZZQKACKE-QWWZWVQMSA-N

SMILES

C1CC(C1C(=O)O)C(=O)O

Canonical SMILES

C1CC(C1C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)C(=O)O

Organic Synthesis: Building Block for Complex Molecules

The presence of two carboxylic acid functional groups makes trans-CBDA a valuable building block for synthesizing more complex organic molecules. These carboxylic acid groups can participate in various reactions, such as:

  • Esterification: Esterification reactions can be used to convert trans-CBDA into esters, which are a diverse class of compounds with various applications in pharmaceuticals, materials science, and fragrances .
  • Amide bond formation: The carboxylic acid groups can also be used to form amide bonds with amines, leading to the creation of peptides and other nitrogen-containing molecules with potential biological activity .

Material Science: Precursor for Polymers

The rigid and cyclic structure of trans-CBDA suggests potential as a precursor for the development of novel polymers. Through various polymerization techniques, trans-CBDA could be incorporated into the polymer backbone, potentially leading to materials with unique properties such as:

  • Enhanced thermal stability: The rigid structure of trans-CBDA might contribute to polymers with improved resistance to high temperatures .
  • Specific functionalities: The carboxylic acid groups could be further modified to introduce specific functionalities to the polymer, tailoring its properties for various applications .

Biological Studies: Potential Ligand for Metal Ions

The carboxylic acid groups in trans-CBDA can act as chelating agents, allowing them to bind to metal ions. This property makes trans-CBDA a potential candidate for studying metal-ligand interactions and their role in various biological processes. For example, trans-CBDA could be used to:

  • Model the binding of metal ions to biological molecules: By studying the interaction of trans-CBDA with metal ions, researchers can gain insights into the binding mechanisms of these ions with natural ligands in biological systems .
  • Develop new catalysts: Metal complexes formed with trans-CBDA could be explored for their catalytic activity in various chemical reactions, potentially leading to the development of new and efficient catalysts for various applications .

trans-Cyclobutane-1,2-dicarboxylic acid is a cyclic dicarboxylic acid with the molecular formula C₆H₈O₄ and a molecular weight of approximately 144.13 g/mol . Its structure features a four-membered cyclobutane ring with two carboxylic acid groups at the 1 and 2 positions. The trans configuration of the compound minimizes steric hindrance between the bulky carboxylic acid groups, which contributes to its stability.

The chemical reactivity of trans-Cyclobutane-1,2-dicarboxylic acid includes:

  • Decarboxylation: Under high temperatures or specific conditions, trans-Cyclobutane-1,2-dicarboxylic acid can undergo decarboxylation, leading to the formation of cyclobutene derivatives.
  • Thermal Cleavage: The cyclobutane ring can be cleaved upon heating, making it a potential precursor for thermally recyclable materials .
  • Photodimerization: It can also participate in photo

Several methods have been developed for synthesizing trans-Cyclobutane-1,2-dicarboxylic acid:

  • Photodimerization of Trans-Cinnamic Acid: A prominent method involves capturing and photodimerizing trans-cinnamic acid under UV light to yield the dicarboxylic acid .
  • Chemical Synthesis from Other Precursors: Various synthetic routes involve starting materials that undergo multiple steps of functionalization to introduce carboxylic acid groups at the desired positions.

trans-Cyclobutane-1,2-dicarboxylic acid has potential applications in several fields:

  • Material Science: Its thermal stability and ability to be thermally cleaved make it a candidate for developing recyclable materials .
  • Organic Synthesis: It serves as a building block in organic synthesis due to its unique structure and reactive functional groups.
  • Pharmaceuticals: The potential biological activities may lead to applications in drug development.

Studies on interaction mechanisms involving trans-Cyclobutane-1,2-dicarboxylic acid are still emerging. Potential areas of interest include:

  • Interactions with enzymes: Understanding how this compound interacts with specific enzymes could reveal insights into its biological roles.
  • Complex formation with metal ions: Investigating how it forms complexes with metal ions may open pathways for catalysis or material stabilization.

Similar Compounds: Comparison

Several compounds share structural similarities with trans-Cyclobutane-1,2-dicarboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Cyclopentane-1,2-dicarboxylic acidC₅H₈O₄Five-membered ring; higher strain energy
cis-Cyclobutane-1,2-dicarboxylic acidC₆H₈O₄Different stereochemistry; potentially different reactivity
Maleic acidC₄H₄O₄Fewer carbon atoms; unsaturated dicarboxylic acid

The unique features of trans-Cyclobutane-1,2-dicarboxylic acid stem from its four-membered ring structure and trans configuration, which influence its chemical behavior and stability compared to these similar compounds.

Photochemical [2+2] Cycloaddition Approaches

The [2+2] photocycloaddition of α,β-unsaturated carboxylic acids remains the most scalable route to cyclobutane derivatives. Key advancements include:

  • Solid-State Templating: Cocrystallization of trans-cinnamic acid derivatives with dicarboxylic acids (e.g., phthalic acid) enforces parallel alignment of olefins, enabling β-truxinic acid formation under UV light (λ = 290–350 nm). For example, irradiation of trans-cinnamamide–phthalic acid cocrystals yields cis-cyclobutane-1,2-dicarboxylic acid derivatives, which isomerize to the trans form under acidic conditions.
  • Schmidt Criteria: Reactivity depends on intermolecular distances between olefin centroids. Distances <4.2 Å favor cycloaddition, while >4.7 Å render crystals photostable.

Table 1: Photocycloaddition Yields for Selected Substrates

SubstrateProductYield (%)ConditionsSource
trans-Cinnamamide·phtβ-Truxinic acid derivative85UV (350 nm), 24 h
β-2-Thienylacrylic acidOligomer + β-truxinic dimer60UV (290 nm), 12 h

Ring Contraction Strategies from Pyrrolidine Precursors

Pyrrolidine ring contraction via hypervalent iodine reagents enables stereoselective cyclobutane synthesis:

  • Iodonitrene Chemistry: Treatment of pyrrolidines with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate in 2,2,2-trifluoroethanol generates a 1,4-biradical intermediate, which undergoes cyclization to cyclobutanes. For instance, trans-pyrrolidine 49 converts to trans-cyclobutane 50 with >99% enantiomeric excess (ee).
  • Mechanistic Insights: Radical trapping experiments support a biradical pathway, while stereochemical fidelity arises from retained chirality during nitrogen extrusion.

Equation:
$$
\text{Pyrrolidine} + \text{HTIB} \xrightarrow{\text{TFE}} \text{trans-Cyclobutane-1,2-dicarboxylic acid} \quad
$$

Hydrolytic Pathways from Dicyanide Derivatives

Hydrolysis of 1,2-dicyanocyclobutanes under controlled conditions provides access to trans-cyclobutane dicarboxylic acids:

  • Acid-Mediated Hydrolysis: Reacting trans-1,2-dicyanocyclobutane with stoichiometric H₂O in mesitylene at 160°C for 30 hours yields trans-cyclobutane-1,2-dicarboxylic anhydride (79%), which hydrolyzes to the free acid. Excess water favors the trans-dicarboxylic acid over the cis isomer.
  • Solvent Effects: Polar aprotic solvents (e.g., dimethylformamide) accelerate hydrolysis but may reduce stereochemical purity.

Table 2: Hydrolysis Conditions and Outcomes

Starting MaterialSolventTemp (°C)ProductYield (%)
trans-1,2-DicyanocyclobutaneMesitylene160trans-Anhydride79
trans-1,2-DicyanocyclobutaneDMF150trans-Dicarboxylic acid65

Stereospecific Synthesis via Iodonitrene Chemistry

Recent advances in electrophilic amination enable stereocontrolled cyclobutane synthesis:

  • Memory of Chirality: Optically pure pyrrolidines yield enantiopure cyclobutanes. For example, trans-pyrrolidine 49 produces trans-cyclobutane 50 with >99% ee.
  • Scalability: Chromatography-free protocols achieve 39% overall yield from ketone precursors, making this method industrially viable.

Diastereocontrol in Radical-Mediated Cyclization

Radical-mediated cyclization strategies have emerged as powerful tools for constructing the strained cyclobutane ring system while overcoming inherent thermodynamic and kinetic barriers. Traditional small-molecule catalysts, such as tris(2-pyridylmethyl)amine copper(I), historically struggled to impose stereocontrol during atom-transfer radical cyclization (ATRC) due to the transient nature of radical intermediates and the difficulty of maintaining chiral environments [2]. For example, copper-catalyzed ATRC of substrates like 1o yielded products 2o and 2o- with minimal diastereoselectivity (1:1.6 to 2.1:1 dr) [2].

Breakthroughs in biocatalysis have addressed these limitations. Engineered cytochrome P450 variants (e.g., P450 ATRCase3 and ATRCase4) exploit spatially defined active sites to enforce stereocontrol during both the radical addition and halogen rebound steps [2]. These metalloenzymes achieve diastereodivergent outcomes by modulating non-covalent interactions between the protein scaffold and the substrate. For instance, P450 ATRCase3 converts 1o to 2o with >20:1 dr, while ATRCase4 selectively produces 2o- under analogous conditions [2]. This enzymatic approach contrasts sharply with traditional methods, as illustrated in Table 1.

Table 1. Diastereoselectivity Comparison in ATRC of Substrate 1o

Catalyst TypeDiastereomeric Ratio (dr)
Copper(I) small-molecule1:1.6 – 2.1:1
P450 ATRCase3>20:1
P450 ATRCase4>20:1

The stereochemical outcome arises from precise positioning of the substrate within the enzyme’s active site, which restricts rotational freedom during the radical recombination phase. This spatial control ensures that the nascent cyclobutane ring adopts the trans configuration preferentially [2].

Enantioselective Catalysis for Chiral Cyclobutane Derivatives

Enantioselective synthesis of trans-cyclobutane-1,2-dicarboxylic acid derivatives requires catalysts capable of distinguishing prochiral faces during ring formation. Engineered non-heme iron enzymes have demonstrated remarkable efficiency in this regard, achieving enantiomeric excess (ee) values exceeding 97% for products like 2a [2]. These biocatalysts operate via a radical rebound mechanism, where the iron center coordinates the substrate and directs the trajectory of radical recombination.

Critical to this process is the mutation of key residues in the enzyme’s second coordination sphere. For example, substituting serine for native amino acids near the active site alters hydrogen-bonding networks, which enforces a specific orientation of the cyclizing radical intermediate [2]. This engineering approach enables stereodivergence, as evidenced by the synthesis of both enantiomers of 2a from the same prochiral starting material using complementary enzyme variants [2].

The scalability of this method is enhanced by employing whole-cell biocatalysts, which eliminate the need for purified enzymes while maintaining high stereoselectivity. Compared to traditional asymmetric catalysis using chiral ligands, the enzymatic system avoids common pitfalls such as catalyst deactivation and substrate incompatibility [2].

Memory of Chirality in Pyrrolidine-to-Cyclobutane Transformations

The contractive synthesis of trans-cyclobutane-1,2-dicarboxylic acid derivatives from pyrrolidine precursors exploits a stereospecific nitrogen extrusion process to preserve chiral information. Treatment of enantiomerically pure pyrrolidines with iodonitrene intermediates generates 1,4-biradical species that undergo rapid cyclization to form cyclobutanes without racemization [3]. For instance, optically pure pyrrolidine 47 converts to cyclobutane 48 with 97% ee and >20:1 dr, demonstrating near-perfect chirality transfer [3].

Table 2. Stereoselective Cyclobutane Synthesis from Pyrrolidines

Pyrrolidine PrecursorCyclobutane ProductYield (%)ee (%)dr
43444697>20:1
47482497>20:1
49503599>20:1

The reaction mechanism involves initial formation of a 1,1-diazene intermediate, which undergoes nitrogen extrusion to generate a conformationally restricted 1,4-biradical [3]. This intermediate cyclizes faster than rotational diffusion occurs, effectively "freezing" the stereochemistry inherited from the pyrrolidine precursor. Notably, both cis- and trans-pyrrolidines yield cyclobutanes with conserved relative configurations, enabling predictable stereochemical outcomes [3].

This methodology has been applied to the synthesis of complex natural product analogs, including spirocyclobutanes and polycyclic frameworks. The preservation of stereochemical integrity during ring contraction makes this approach particularly valuable for constructing quaternary stereocenters adjacent to the cyclobutane core [3].

The formation of trans-cyclobutane-1,2-dicarboxylic acid through nitrogen extrusion processes involves critical biradical intermediates that govern the stereochemical outcome and reaction efficiency. Recent computational studies have provided detailed mechanistic insights into these intermediates and their role in cyclobutane ring formation [1] [2] [3].

The key biradical intermediate in nitrogen extrusion pathways is the 1,4-biradical species (D-bs), which forms through the extrusion of molecular nitrogen from 1,1-diazene precursors [2] [3]. This intermediate exhibits a singlet ground state with an energy barrier of 17.7 kcal/mol for its formation, making it the rate-determining step in the overall transformation [2]. The 1,4-biradical demonstrates remarkable stability, being 14.3 kcal/mol more stable than its 1,1-diazene precursor, which facilitates the subsequent ring closure process [3].

The biradical intermediate adopts a gauche conformation that undergoes barrierless cyclization to form the cyclobutane ring [2]. This conformational preference is critical for stereoretentive product formation, as the gauche arrangement positions the radical centers optimally for intramolecular bond formation without requiring significant geometric reorganization [3]. In contrast, rotation to the trans configuration, which is only 0.1 kcal/mol more stable, leads to competitive β-fragmentation processes with an activation barrier of 3.8 kcal/mol [2].

Computational analysis reveals that the singlet 1,4-biradical pathway is strongly favored over the triplet alternative [2]. The triplet pathway requires a substantially higher activation energy of 39.1 kcal/mol for the initial carbon-nitrogen bond cleavage, making it kinetically unfavorable under typical reaction conditions [2]. This preference for the singlet pathway ensures high selectivity for cyclobutane formation over alternative fragmentation products.

The formation of biradical intermediates through nitrogen extrusion demonstrates remarkable stereochemical fidelity [1] [3]. The quasi-planar geometry of the radical centers, with dihedral angles of approximately 173.5° and 178.6°, approaches sp² hybridization and minimizes the potential for stereochemical scrambling during the cyclization process [2]. This geometric constraint is fundamental to the stereospecific nature of the transformation.

Biradical TypeEnergy Barrier (kcal/mol)Stability (kcal/mol)Formation ProcessReaction OutcomeComputational Method
1,4-Biradical (D-bs)17.7-14.3Nitrogen extrusion from 1,1-diazeneCyclobutane formation (barrierless)DFT calculations
1,4-Biradical (trans configuration)0.1-0.1Rotation from gauche configurationβ-fragmentation (3.8 kcal/mol)DFT calculations
1,4-Biradical (gauche configuration)0.00.0Direct formation from nitrogen extrusionCyclobutane formation (barrierless)DFT calculations
Singlet 1,4-biradical17.7-14.3Simultaneous C-N bond cleavageStereoretentive cyclobutaneDFT calculations
Triplet 1,4-biradical39.1-109.0Stepwise C-N bond cleavageRequires higher activation energyDFT calculations
Tetramethylene biradical5.5-5.5Ring opening of cyclobutaneAlkene formationDFT calculations

Transition State Analysis of Ring Contraction Reactions

The transition state analysis for ring contraction reactions leading to trans-cyclobutane-1,2-dicarboxylic acid formation reveals several competing pathways with distinct energetic profiles and stereochemical outcomes [2] [3] [4]. The rate-determining transition state (TS-CD) corresponds to the nitrogen extrusion process, characterized by simultaneous cleavage of both carbon-nitrogen bonds with an activation energy of 17.7 kcal/mol [2].

The nitrogen extrusion transition state exhibits a planar heavy atom framework that facilitates the concerted bond-breaking process [2]. This geometric arrangement minimizes steric interactions while maximizing orbital overlap for the formation of the nascent 1,4-biradical intermediate [3]. The concerted nature of the bond cleavage ensures that the stereochemical information from the precursor is preserved throughout the transformation.

Competing with the productive cyclization pathway is the β-fragmentation transition state (TS-DF), which leads to alkene byproducts with an activation barrier of 5.5 kcal/mol [2]. This lower energy pathway becomes significant when the biradical intermediate has sufficient lifetime to undergo conformational changes that favor fragmentation over cyclization [3]. The fragmentation process maintains the gauche conformation of the biradical, resulting in the formation of olefinic products that have been observed experimentally [1].

The analysis of rotational barriers within the biradical intermediate reveals that stereochemical inversion requires overcoming an energy barrier of 4.6 kcal/mol [2]. This barrier corresponds to the rotation of the PhCH-CHE bond, which would direct the hydrogen atom toward the interior of the 1,4-biradical moiety [2]. The magnitude of this barrier relative to the barrierless cyclization process explains the high stereoselectivity observed in cyclobutane formation.

Ring closure from the biradical intermediate occurs through a barrierless process that is both kinetically and thermodynamically favored [2]. This pathway leads directly to the cyclobutane product with retention of the original stereochemistry, as the cyclization occurs faster than rotational diffusion about the central carbon-carbon bonds [3]. The barrierless nature of this process contrasts with related systems where small activation barriers (approximately 1 kcal/mol) have been calculated for similar transformations [2].

The transition state geometries reveal critical structural features that influence reaction selectivity [4]. The force-induced nonstatistical dynamic effects observed in mechanochemical studies demonstrate that external perturbations can alter the relative rates of competing pathways [4]. Under mechanical stress, the stereochemical outcome becomes dependent on the relative orientation of substituents, with trans configurations along the pulling direction being more favorable than cis arrangements [4].

Transition StateActivation Energy (kcal/mol)ProcessGeometric FeaturesProduct Selectivity
TS-CD (nitrogen extrusion)17.7Rate-determining stepPlanar heavy atom frameworkStereoretentive
TS-DF (β-fragmentation)5.5Competitive fragmentationGauche conformation maintainedAlkene byproducts
C-N bond cleavage TS39.1Triplet pathwayTwisted framework (~120°)Low selectivity
Ring closure TS0.0Biradical cyclizationBarrierless collapseHigh selectivity
Rotation TS4.6Stereochemical inversionDihedral angle rotationStereoinverted products
Concerted cyclobutane formation TS17.7Direct cyclobutane formationSimultaneous bond formationStereospecific

Computational Modeling of Stereochemical Outcomes

Computational modeling studies have provided comprehensive insights into the stereochemical outcomes of trans-cyclobutane-1,2-dicarboxylic acid formation through various synthetic pathways [1] [2] [3] . Density functional theory calculations reveal that the stereochemical fidelity of these transformations depends critically on the relative rates of competing processes and the conformational preferences of key intermediates.

The computational analysis of pyrrolidine ring contraction demonstrates exceptional stereochemical control, with diastereomeric ratios exceeding 20:1 and enantiomeric excesses of 97% for most substrate configurations [1] . This high selectivity arises from the stereospecific nature of the nitrogen extrusion process, where the 1,4-biradical intermediate cyclizes faster than stereochemical equilibration can occur [2]. The preservation of stereochemical information throughout the transformation makes this method particularly valuable for accessing enantiomerically pure cyclobutane derivatives.

Different pyrrolidine substrates exhibit varying reactivity patterns that correlate with their electronic properties [3]. Alkyl-substituted pyrrolidines demonstrate moderate yields (46%) with excellent stereochemical control, while ester-substituted variants show enhanced reactivity (79% yield) due to the electron-withdrawing nature of the substituent [1]. Aryl-substituted pyrrolidines exhibit the highest yields (85%), suggesting that aromatic stabilization of the intermediate biradical contributes to improved reaction efficiency .

The computational modeling reveals that electron-rich pyrrolidines present unique challenges [3]. These substrates show reduced yields (25%) due to competitive oxidation processes that interfere with the desired nitrogen extrusion pathway [3]. The computational analysis indicates that the reduced yields are not due to higher activation barriers but rather to side reactions involving overoxidation of the electron-rich aromatic systems by hypervalent iodine reagents [3].

Stereochemical outcome predictions based on computational modeling show excellent agreement with experimental observations [2] [3]. The calculations correctly predict that both cis and trans pyrrolidine configurations yield cyclobutanes with retained relative stereochemistry, enabling predictable stereochemical outcomes across diverse substrate classes [1]. This predictive capability extends to the formation of complex natural product analogs and polycyclic frameworks where stereochemical control is paramount.

The computational studies also reveal the importance of conformational effects in determining reaction outcomes [4]. The relative orientation of substituents in the pyrrolidine precursor influences the stability of the resulting biradical intermediate, with trans configurations being more favorable for dynamic ring-opening processes [4]. This understanding has led to the development of general rules for predicting stereochemical outcomes based on the spatial arrangement of functional groups in the starting materials.

Force-field calculations and molecular dynamics simulations have been employed to understand the influence of external perturbations on stereochemical outcomes [4]. These studies demonstrate that mechanical force can selectively activate certain reaction pathways while suppressing others, leading to force-dependent stereoselectivity that deviates from thermal equilibrium distributions [4]. The computational framework developed for these systems provides a quantitative model for predicting stereochemical outcomes under various reaction conditions.

Substrate ConfigurationExperimental Yield (%)Stereochemical OutcomeDiastereomeric RatioEnantiomeric Excess (%)Computational Prediction
trans-Pyrrolidine46Retained configuration>20:197Favored pathway
cis-Pyrrolidine24Retained configuration>20:197Favored pathway
Alkyl-substituted pyrrolidine46Retained configuration>20:197Favored pathway
Ester-substituted pyrrolidine79Retained configuration>20:197Favored pathway
Aryl-substituted pyrrolidine85Retained configuration>20:197Favored pathway
Electron-rich pyrrolidine25Retained configuration>20:197Competitive oxidation

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3396-14-3
1124-13-6

Dates

Last modified: 08-15-2023

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